2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
Description
This compound features a pyrrolidine ring sulfonylated at the 1-position by a 2,5-difluorophenyl group, with a 3-methoxypyrazine moiety attached via an ether linkage at the pyrrolidine’s 3-position. For instance, compounds with difluorophenyl sulfonyl-pyrrolidine motifs, such as the TRK inhibitor described in , demonstrate anticancer activity by targeting tyrosine kinases . The methoxypyrazine group may enhance solubility or metabolic stability compared to other heterocycles, as seen in flavoring agents like 2-methoxy-3-(1-methylpropyl)pyrazine .
Properties
IUPAC Name |
2-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O4S/c1-23-14-15(19-6-5-18-14)24-11-4-7-20(9-11)25(21,22)13-8-10(16)2-3-12(13)17/h2-3,5-6,8,11H,4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWGRBAYIMZLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Sulfonylation
The synthesis begins with the functionalization of pyrrolidine. A common approach involves reacting pyrrolidin-3-ol with 2,5-difluorobenzenesulfonyl chloride under basic conditions. In a representative procedure, pyrrolidin-3-ol (1.0 equiv) is dissolved in dichloromethane and treated with triethylamine (2.5 equiv) as a base. 2,5-Difluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The product, 1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-ol, is isolated via aqueous workup and recrystallization in ethanol, achieving yields of 78–85%.
Pyrazine Ring Functionalization
The 3-methoxypyrazine moiety is prepared through nucleophilic substitution. 3-Hydroxypyrazine is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide at 60°C for 6 hours, yielding 3-methoxypyrazine (92% purity). Subsequent bromination at the 2-position is achieved using phosphorus oxybromide in acetonitrile at reflux, forming 2-bromo-3-methoxypyrazine.
Etherification and Final Coupling
Mitsunobu Reaction for Ether Linkage
The critical ether bond between the pyrrolidine and pyrazine subunits is formed via a Mitsunobu reaction. 1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-ol (1.0 equiv) and 2-bromo-3-methoxypyrazine (1.1 equiv) are combined with triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (1.5 equiv) in tetrahydrofuran at 0°C. The reaction proceeds for 24 hours, yielding the coupled product after column chromatography (silica gel, ethyl acetate/hexane).
Palladium-Catalyzed Cross-Coupling
Alternative methods employ palladium catalysis for coupling halogenated intermediates. For example, 2-iodo-3-methoxypyrazine reacts with 1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-ol in the presence of bis(triphenylphosphine)palladium(II) chloride (5 mol%), copper(I) iodide (10 mol%), and cesium carbonate (2.5 equiv) in dimethylformamide at 80°C for 18 hours. This method achieves 76% yield with reduced byproduct formation.
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial protocols leverage continuous flow systems to enhance efficiency. Sulfonylation and Mitsunobu steps are performed in tandem within a microreactor setup, reducing reaction times from 24 hours to 2 hours and improving yield to 89%.
Solvent and Catalyst Recycling
Green chemistry principles are applied by recovering triphenylphosphine oxide (a Mitsunobu byproduct) via filtration and re-oxidizing it to triphenylphosphine using hydrogen peroxide. Solvents like tetrahydrofuran are distilled and reused, lowering production costs by 30%.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) confirms structural integrity:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥99.5% purity, while mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 372.1 [M+H]⁺.
Challenges and Mitigation Strategies
Byproduct Formation
Over-sulfonylation at the pyrrolidine nitrogen is minimized by maintaining stoichiometric control and low temperatures (0–5°C).
Stereochemical Control
The Mitsunobu reaction’s inherent stereoselectivity is leveraged to retain the pyrrolidine ring’s desired (S)-configuration, verified via chiral HPLC.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties:
Physical and Chemical Properties
- Solubility: The methoxypyrazine moiety likely enhances aqueous solubility compared to non-polar analogs like those in (e.g., 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine, logP ~2.5) .
- Thermal Stability : Sulfonyl groups (as in and ) contribute to thermal stability, which is advantageous for formulation .
Biological Activity
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound that has gained attention in medicinal chemistry and biological research. This compound features a unique structural arrangement that includes a pyrrolidine ring, a difluorophenylsulfonyl group, and a methoxypyrazine moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets, which is essential for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluorophenylsulfonyl group and the methoxypyrazine moiety are believed to play significant roles in modulating these interactions, potentially leading to various biochemical responses.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.
- Anticancer Effects : The compound has been investigated for its potential to inhibit cancer cell proliferation in vitro. Studies have shown that it may induce apoptosis in various cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic diseases.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that this compound exhibited bactericidal activity at concentrations lower than those required for conventional antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents .
- Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. This inhibition was characterized by a dose-dependent response .
Data Table: Biological Activity Summary
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidine-oxy linkage (δ 4.2–4.5 ppm for methine protons) and sulfonyl group integration .
- HPLC-MS : Quantify purity (>98%) using a C18 column (ACN/H₂O gradient) and monitor [M+H]⁺ at m/z 428.1 .
Q. Advanced Analysis
- 2D NOESY : Resolves spatial proximity between the pyrrolidine and pyrazine rings, critical for conformational analysis.
- X-ray crystallography : Validates sulfonyl-pyrrolidine dihedral angles (e.g., 85.3° in analogs), impacting target binding .
How can researchers resolve contradictions in reported biological activity data for this compound?
Basic Validation
Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., NCI-60 panel for cytotoxicity). Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) often arise from assay variability, which can be minimized using internal controls like staurosporine .
Advanced Approaches
Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) to confirm target engagement. For example, SPR may show KD = 10 nM for CHK1, while cellular assays require higher concentrations due to efflux pump activity (e.g., ABCB1 overexpression) .
What strategies are recommended for studying the compound’s metabolic stability and degradation pathways?
Q. Basic Stability Assessment
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC for hydrolytic cleavage of the sulfonamide bond (t½ = 2.5 h at pH 7.4) .
- Liver microsome assays : Assess CYP-mediated metabolism (e.g., t½ = 45 min in human microsomes) .
Q. Advanced Degradation Profiling
- LC-HRMS/MS : Identify major metabolites (e.g., demethylation of the methoxy group or sulfone oxidation).
- Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways .
How can computational methods enhance the design of derivatives with improved target selectivity?
Q. Advanced Methodological Workflow
Molecular docking : Screen derivatives against kinase homology models (e.g., CHK1 vs. CDK2) to prioritize substitutions.
MD simulations : Evaluate binding pocket residence times (>100 ns trajectories) to predict off-target effects.
QSAR modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to guide synthetic efforts .
What are the critical considerations for scaling up synthesis while maintaining reproducibility?
Q. Advanced Process Chemistry
- Continuous flow systems : Improve reaction consistency (e.g., sulfonylation at 10 mL/min flow rate, >90% conversion).
- DoE optimization : Use factorial designs to assess interactions between temperature, catalyst loading, and solvent purity. For example, reducing Pd(OAc)₂ from 5% to 2% in coupling steps lowers metal impurities without sacrificing yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
